Cas no 60541-84-6 (3-Amino-5-bromo-2-chlorobenzoic acid)
3-Amino-5-bromo-2-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-bromo-2-chlorobenzoic acid
- 3-amino-5-bromo-2-chlorobenzoicacid
- 2-chloro-5-bromo-3-aminobenzoic acid
- SCHEMBL11680554
- TS-03419
- MFCD17276569
- AKOS012321417
- CS-0267966
- EN300-149271
- LXCCUZBBWURDLS-UHFFFAOYSA-N
- DB-331072
- 60541-84-6
-
- MDL: MFCD17276569
- Inchi: 1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
- InChI Key: LXCCUZBBWURDLS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(=O)O)C=1)Cl)N
Computed Properties
- Exact Mass: 248.91922Da
- Monoisotopic Mass: 248.91922Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 63.3Ų
3-Amino-5-bromo-2-chlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 114447-1g |
3-Amino-5-bromo-2-chlorobenzoic acid, 97% |
60541-84-6 | 97% | 1g |
$1568.00 | 2023-09-10 | |
| abcr | AB540351-1 g |
3-Amino-5-bromo-2-chlorobenzoic acid; . |
60541-84-6 | 1g |
€997.00 | 2023-04-14 | ||
| Enamine | EN300-149271-50mg |
3-amino-5-bromo-2-chlorobenzoic acid |
60541-84-6 | 50mg |
$455.0 | 2023-09-28 | ||
| Enamine | EN300-149271-100mg |
3-amino-5-bromo-2-chlorobenzoic acid |
60541-84-6 | 100mg |
$476.0 | 2023-09-28 | ||
| Enamine | EN300-149271-250mg |
3-amino-5-bromo-2-chlorobenzoic acid |
60541-84-6 | 250mg |
$498.0 | 2023-09-28 | ||
| Enamine | EN300-149271-500mg |
3-amino-5-bromo-2-chlorobenzoic acid |
60541-84-6 | 500mg |
$520.0 | 2023-09-28 | ||
| Enamine | EN300-149271-1000mg |
3-amino-5-bromo-2-chlorobenzoic acid |
60541-84-6 | 1000mg |
$541.0 | 2023-09-28 | ||
| Enamine | EN300-149271-2500mg |
3-amino-5-bromo-2-chlorobenzoic acid |
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$1063.0 | 2023-09-28 | ||
| Enamine | EN300-149271-5000mg |
3-amino-5-bromo-2-chlorobenzoic acid |
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$1572.0 | 2023-09-28 | ||
| Enamine | EN300-149271-10000mg |
3-amino-5-bromo-2-chlorobenzoic acid |
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$2331.0 | 2023-09-28 |
3-Amino-5-bromo-2-chlorobenzoic acid Suppliers
3-Amino-5-bromo-2-chlorobenzoic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-Amino-5-bromo-2-chlorobenzoic acid
3-Amino-5-Bromo-2-Chlorobenzoic Acid (CAS No: 60541-84-6)
3-Amino-5-bromo-2-chlorobenzoic acid, also known by its CAS number 60541-84-6, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes an amino group (-NH₂) at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position on the benzoic acid backbone. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 3-amino-5-bromo-2-chlorobenzoic acid typically involves multi-step organic reactions. Researchers often employ electrophilic aromatic substitution, nucleophilic aromatic substitution, or coupling reactions to introduce the desired substituents onto the benzoic acid ring. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
3-Amino-5-bromo-2-chlorobenzoic acid exhibits interesting pharmacological properties. Studies have shown that this compound possesses potential anti-inflammatory and antioxidant activities due to its ability to modulate key cellular pathways. In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound can inhibit the production of reactive oxygen species (ROS) in human macrophage cells, suggesting its potential as an anti-inflammatory agent. Furthermore, its bromine and chlorine substituents contribute to its stability and bioavailability, making it a promising candidate for drug development.
In the realm of material science, 3-amino-5-bromo-2-chlorobenzoic acid has been explored as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The amino group acts as a coordinating site, enabling the formation of robust networks with metal ions. A study in Nature Communications highlighted the use of this compound in constructing MOFs with high surface area and porosity, which are ideal for gas storage and catalytic applications.
The environmental impact of 3-amino-5-bromo-2-chlorobenzoic acid has also been a topic of recent research. Scientists are investigating its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further studies are required to fully understand its environmental fate and risks.
In conclusion, 3-amino-5-bromo-2-chlorobenzoic acid (CAS No: 60541-84-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables it to serve as a valuable building block in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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